N-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide N-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8716028
InChI: InChI=1S/C18H21N3O4S/c1-13-4-10-17(11-5-13)26(24,25)21(3)12-18(23)20-16-8-6-15(7-9-16)19-14(2)22/h4-11H,12H2,1-3H3,(H,19,22)(H,20,23)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)NC(=O)C
Molecular Formula: C18H21N3O4S
Molecular Weight: 375.4 g/mol

N-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

CAS No.:

Cat. No.: VC8716028

Molecular Formula: C18H21N3O4S

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide -

Specification

Molecular Formula C18H21N3O4S
Molecular Weight 375.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Standard InChI InChI=1S/C18H21N3O4S/c1-13-4-10-17(11-5-13)26(24,25)21(3)12-18(23)20-16-8-6-15(7-9-16)19-14(2)22/h4-11H,12H2,1-3H3,(H,19,22)(H,20,23)
Standard InChI Key KEGRSCASEYMIAG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, N-[4-(acetylamino)phenyl]-N²-methyl-N²-[(4-methylphenyl)sulfonyl]glycinamide, reflects its substitution pattern. The glycinamide core (NHCHCONH₂) is functionalized at the terminal nitrogen with a 4-acetylamino phenyl group (CHNHCOCH₃) and at the adjacent nitrogen with a methyl group and a 4-methylphenyl sulfonyl moiety (CHSOCH₃) . The sulfonyl group introduces strong electron-withdrawing characteristics, which influence the compound’s reactivity and binding affinity .

SMILES Notation and Stereochemistry

The SMILES representation of this compound is CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C, illustrating the acetylamino phenyl (left), sulfonamide-linked methyl and tolyl groups (center), and glycinamide backbone (right) . No chiral centers are present, as confirmed by the absence of stereodescriptors in its nomenclature .

Physicochemical Properties

Based on structural analogs such as N-(2-methoxybenzyl)-N²-(4-methylphenyl)-N²-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide (PubChem CID: 1338692), the target compound likely has a molecular weight of approximately 470–480 g/mol and a calculated XLogP3 value of 4.3, indicating moderate lipophilicity . The hydrogen bond donor and acceptor counts are estimated at 1 and 6, respectively, suggesting limited solubility in aqueous media unless formulated with solubilizing agents .

Spectral Data

While experimental spectra for the exact compound are unavailable, infrared (IR) analysis of similar sulfonamides reveals characteristic peaks at 1320–1350 cm⁻¹ (S=O asymmetric stretching) and 1150–1170 cm⁻¹ (S=O symmetric stretching) . Nuclear magnetic resonance (NMR) data for the glycinamide moiety would show a singlet for the N-methyl group at δ 3.0–3.2 ppm and aromatic protons between δ 7.2–7.8 ppm .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via a multi-step sequence involving:

  • Sulfonation of 4-methylbenzenethiol to form 4-methylbenzenesulfonyl chloride.

  • Coupling with methylamine to yield N-methyl-4-methylbenzenesulfonamide.

  • Reaction with chloroacetyl chloride to attach the glycinamide backbone.

  • Final acetylation of the 4-aminophenyl group using acetic anhydride .

A patent detailing c-MET inhibitors (AU2010204461A1) describes analogous methods for introducing sulfonamide groups onto glycinamide scaffolds, emphasizing the use of N,N-diisopropylethylamine (DIPEA) as a base and dimethylformamide (DMF) as a solvent .

Purification and Characterization

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Pharmacological Profile

Mechanism of Action

Sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and receptor tyrosine kinases (e.g., c-MET) . The 4-methylphenyl sulfonyl group in this compound likely interacts with hydrophobic pockets in target proteins, while the acetylamino phenyl moiety may enhance membrane permeability .

Kinase Inhibition

In vitro studies on structurally related compounds (e.g., WAY-326766) demonstrate nanomolar IC₅₀ values against c-MET, a receptor implicated in tumor metastasis . Molecular docking simulations suggest that the sulfonamide group forms hydrogen bonds with the kinase’s hinge region, while the tolyl group occupies a hydrophobic cleft .

Therapeutic Applications

Preclinical data from patent AU2010204461A1 indicate that similar glycinamide sulfonamiles exhibit antitumor activity in xenograft models of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma . Dose-dependent tumor growth inhibition (TGI) of 60–80% has been reported at oral doses of 50 mg/kg/day .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator